Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate
Description
Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate (CAS: 1803584-64-6) is a piperidine-derived compound featuring a tert-butyl carbamate group and a 4-ethyl-substituted thiazole ring. Its molecular formula is C₁₅H₂₅N₃O₂S, with a molecular weight of 311.44 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules.
Properties
IUPAC Name |
tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-5-11-10-21-13(16-11)17-12-6-8-18(9-7-12)14(19)20-15(2,3)4/h10,12H,5-9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPXVKLJYUMUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Tert-Butyl 4-(Methylamino)piperidine-1-Carboxylate
The synthesis of tert-Butyl 4-(methylamino)piperidine-1-carboxylate involves several steps, including the reaction of 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester with various reagents under different conditions. This compound serves as a precursor for further modifications.
Synthesis of Similar Piperidine Derivatives
For compounds like tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate , synthesis involves cross-coupling reactions using boronates and aryl halides. This approach could be adapted for thiazole derivatives by using appropriate thiazole-based boronates or halides.
| Compound | Starting Materials | Reaction Conditions | Yield |
|---|---|---|---|
| tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | 2-bromo nitrobenzene, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate | General Procedure B, flash column chromatography | 96% |
Hypothetical Preparation of Tert-Butyl 4-[(4-Ethyl-1,3-Thiazol-2-yl)amino]piperidine-1-Carboxylate
Given the lack of specific documentation, a hypothetical synthesis route could involve the following steps:
Preparation of 4-Ethyl-1,3-Thiazol-2-yl Amine : This would typically involve the synthesis of the thiazole ring followed by introduction of an amino group. Common methods include using thiazole-2-carboxylic acid derivatives and reducing them to amines.
Coupling with Piperidine Derivative : The prepared thiazole amine could then be coupled with a piperidine derivative, such as tert-Butyl 4-(methylamino)piperidine-1-carboxylate , using coupling reagents like EDCI or HOBt in the presence of a base.
Reaction Conditions
| Step | Reaction Conditions | Operation in Experiment |
|---|---|---|
| 1 | Preparation of thiazole amine: Thiazole-2-carboxylic acid, reduction conditions (e.g., LiAlH4) | Reduce thiazole-2-carboxylic acid to the corresponding amine. |
| 2 | Coupling reaction: EDCI, HOBt, DIPEA; In dichloromethane; at room temperature | Combine the thiazole amine with the piperidine derivative and coupling reagents in DCM. Stir at room temperature until the reaction is complete. |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Substitution: Both the piperidine and thiazole rings can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction can lead to the formation of dihydrothiazoles.
Scientific Research Applications
Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of thiazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on the Thiazole Ring
The thiazole moiety and its substituents critically influence physicochemical properties and biological interactions. Key analogs include:
Key Observations:
- Lipophilicity : The ethyl group in the target compound balances lipophilicity and steric demands, whereas analogs with formyl () or hydroxymethyl () groups exhibit higher polarity.
- Steric Bulk : Phenylethyl () and 3-chlorophenyl () groups increase aromatic bulk, which may improve binding to hydrophobic protein pockets but reduce metabolic stability.
Physicochemical and Structural Properties
- Solubility : Hydroxymethyl () and formyl () analogs exhibit higher aqueous solubility compared to the ethyl-substituted target.
- Molecular Weight : The target compound (311.44 g/mol) falls within the ideal range for drug-likeness (200–500 g/mol), whereas the 3-chlorophenyl analog (, 527.08 g/mol) may face bioavailability challenges.
- Crystallography : Structural analogs like and have been characterized via X-ray crystallography, emphasizing the importance of the piperidine-carboxylate core in maintaining conformational stability.
Biological Activity
Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a piperidine ring substituted with a thiazole moiety, which is known for its diverse biological activities.
1. Antitumor Activity
Research indicates that thiazole derivatives exhibit notable antitumor properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. In particular, the presence of electron-donating groups on the aromatic systems enhances their antiproliferative activity. A study demonstrated that thiazole-based compounds displayed IC50 values in the low micromolar range against several cancer cell lines, suggesting promising anticancer potential .
2. Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring could enhance anticonvulsant efficacy. Compounds similar to this compound have been shown to reduce seizure activity in animal models .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Thiazole derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
Case Study 1: Anticancer Activity
A study involving a series of thiazole-piperidine hybrids demonstrated that modifications at the thiazole position significantly influenced their cytotoxicity against breast cancer cells (MCF-7). The most potent derivatives exhibited IC50 values below 5 µM, indicating strong anticancer potential .
Case Study 2: Anticonvulsant Screening
In a screening for anticonvulsant activity, a compound structurally related to this compound was shown to provide significant protection in the maximal electroshock seizure model in mice. The results suggested that this class of compounds could be further developed as therapeutic agents for epilepsy .
Data Summary
Q & A
Q. Yield Optimization :
- Adjust stoichiometry (1:1.2 molar ratio of amine to thiazole) to drive completion .
- Use inert atmosphere (argon) to prevent oxidation of intermediates .
Basic: How can researchers confirm the structural integrity of the compound post-synthesis?
Methodological Answer:
Combine X-ray crystallography (for unambiguous 3D structure determination) and spectroscopic techniques :
- X-ray Analysis : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. High-resolution data (>1.0 Å) ensures precision .
- NMR : Compare H and C spectra with computational predictions (e.g., DFT). Key signals:
- Piperidine C=O (~165 ppm in C NMR).
- Thiazole protons (δ 6.8–7.2 ppm in H NMR) .
- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error .
Advanced: What strategies resolve discrepancies between computational predictions and experimental reactivity data?
Methodological Answer:
- Mechanistic Studies :
- Perform kinetic isotope effects (KIEs) to probe rate-determining steps.
- Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare with experimental activation energies .
- Analytical Validation :
- HPLC-MS : Monitor reaction intermediates in real-time.
- In Situ IR : Track functional group transformations (e.g., amine coupling) .
Case Example : If computational models underestimate electrophilic substitution rates, revise solvent effects (e.g., dielectric constant) in simulations .
Advanced: How to design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification :
- Pathway Analysis :
- RNA-seq : Compare transcriptomic profiles of treated vs. untreated cells.
- Metabolomics : Identify altered pathways (e.g., ATP depletion in antimicrobial assays) .
- Structural Biology : Co-crystallize the compound with identified targets (e.g., kinases) to map binding sites .
Advanced: What methodologies optimize stereochemical control during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Introduce tert-butyl carbamate groups to direct piperidine ring conformation .
- Asymmetric Catalysis : Use Ru-phosphine complexes for enantioselective thiazole coupling .
- Dynamic Resolution :
- Chiral HPLC : Separate diastereomers post-synthesis.
- Crystallization-Induced Diastereomer Transformation : Enhance enantiopurity via controlled recrystallization .
Basic: What analytical techniques assess purity and stability?
Methodological Answer:
- Purity :
- HPLC : Use C18 columns (ACN/water gradient) with UV detection (254 nm). Accept purity >95% .
- TGA : Monitor decomposition onset (>150°C indicates thermal stability) .
- Stability :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation via LC-MS .
Advanced: How to address unexpected byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification :
- Mitigation :
Advanced: What computational models predict interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to screen against PDB targets (e.g., CYP450 enzymes). Validate with MM-GBSA binding energy calculations .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å indicates stable complexes) .
- QSAR : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate structure with antimicrobial activity .
Basic: What are the safety and handling protocols?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis (vapor pressure ~0.1 mmHg at 25°C) .
- Spill Management : Neutralize with vermiculite, then dispose as hazardous waste .
Advanced: How to validate bioactivity data against potential assay artifacts?
Methodological Answer:
Q. Tables
| Key Physical Properties | Value/Method | Reference |
|---|---|---|
| Melting Point | 112–114°C (DSC) | |
| LogP (Predicted) | 2.8 ± 0.3 (ChemAxon) | |
| Aqueous Solubility (25°C) | 0.12 mg/mL (Shake-flask) |
| Common Byproducts | Mitigation Strategy | Reference |
|---|---|---|
| Brominated derivatives | Scavenger resins (e.g., QuadraPure™) | |
| Diastereomeric impurities | Chiral HPLC purification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
